
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide is a selective inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the activation and survival of B-cells, and its dysregulation has been implicated in the development and progression of B-cell malignancies. N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to a decrease in cell proliferation and induction of apoptosis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated its ability to inhibit BTK activity and impair B-cell receptor signaling, leading to a decrease in cell proliferation and induction of apoptosis. In vivo studies have also shown promising results, with N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide demonstrating anti-tumor activity in animal models of CLL and NHL. Additionally, N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide for lab experiments is its selectivity for BTK, which allows for targeted inhibition of the B-cell receptor signaling pathway. Additionally, N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, making it a suitable candidate for in vivo studies. However, one limitation of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide is its potential for off-target effects, which may impact the interpretation of experimental results. Additionally, further studies are needed to fully characterize the safety and efficacy of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide in humans.
将来の方向性
There are several potential future directions for research on N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide. One area of interest is the development of combination therapies, which may enhance the anti-tumor activity of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide and its potential for off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide in humans, with the goal of ultimately developing it as a therapeutic agent for the treatment of B-cell malignancies.
合成法
The synthesis of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide involves several steps, beginning with the reaction of 3,4-dimethoxyaniline with ethyl 2-bromoacetate to form ethyl 2-(3,4-dimethoxyphenyl)acetate. This intermediate is then reacted with sodium hydride and 2-fluorobenzoyl chloride to form N-(2-fluorobenzoyl)-2-(3,4-dimethoxyphenyl)acetamide. The final step involves the reaction of this intermediate with sulfamide to form the target compound, N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide.
科学的研究の応用
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide has been the subject of extensive research in recent years, particularly in the field of oncology. Preclinical studies have demonstrated its potential as a therapeutic agent for the treatment of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide inhibits BTK activity and impairs B-cell receptor signaling, leading to a decrease in cell proliferation and induction of apoptosis. In vivo studies have also shown promising results, with N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide demonstrating anti-tumor activity in animal models of CLL and NHL.
特性
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6S/c1-4-32-20-12-10-16(14-19(20)25-23(27)17-7-5-6-8-18(17)24)33(28,29)26-15-9-11-21(30-2)22(13-15)31-3/h5-14,26H,4H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDUJAPMXKJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



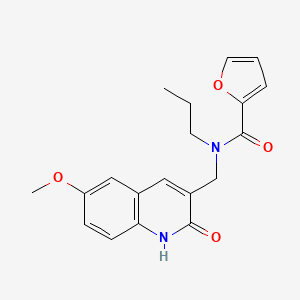

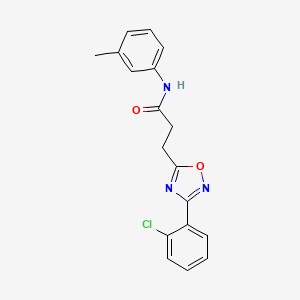
![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)

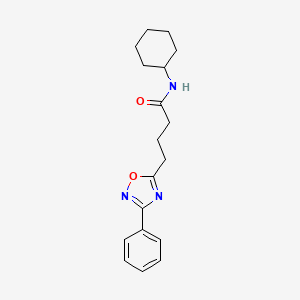
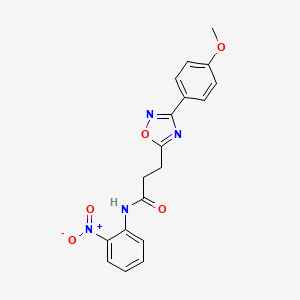
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7719734.png)

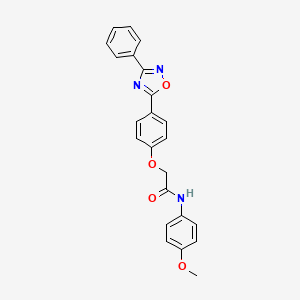
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)